1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride
Overview
Description
1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride is a chemical compound primarily used in peptide synthesis as a protecting group for amino acids. It is utilized to protect the N-terminus of amino acids during synthesis, allowing for the selective deprotection of specific amino acids in the peptide chain. This is crucial for the synthesis of complex peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride involves the reaction of cyclopropanecarbonyl chloride with 4-fluoroaniline. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until completion.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form amides.
Hydrolysis: It can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols.
Bases: Triethylamine, pyridine.
Solvents: Methanol, dichloromethane.
Major Products:
Amides: Formed by reaction with amines.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride has significant applications in scientific research, particularly in the fields of chemistry and pharmaceuticals. It is used as a key intermediate in the synthesis of complex peptides and pharmaceutical compounds. For example, it is a key intermediate for the preparation of Cabozantinib (S)-malate, a drug used in cancer treatment .
Mechanism of Action
The compound works by reacting with the amino group of the N-terminus of an amino acid to form a stable amide bond. This protects the amino acid from unwanted reactions during peptide synthesis. The protecting group can be removed selectively using a base such as piperidine, allowing for the selective deprotection of specific amino acids in the peptide chain.
Comparison with Similar Compounds
- 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid
- 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride
Uniqueness: 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride is unique due to its specific use as a protecting group in peptide synthesis. Its ability to form stable amide bonds and be selectively deprotected makes it highly valuable in the synthesis of complex peptides and pharmaceutical compounds .
Properties
IUPAC Name |
1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c12-9(15)11(5-6-11)10(16)14-8-3-1-7(13)2-4-8/h1-4H,5-6H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWTVIFNRAALHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)F)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171918 | |
Record name | 1-[[(4-Fluorophenyl)amino]carbonyl]cyclopropanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501171918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219937-98-0 | |
Record name | 1-[[(4-Fluorophenyl)amino]carbonyl]cyclopropanecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219937-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[(4-Fluorophenyl)amino]carbonyl]cyclopropanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501171918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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